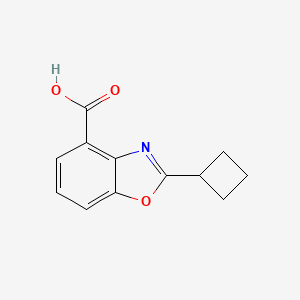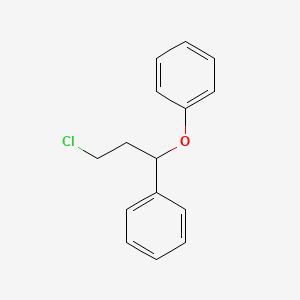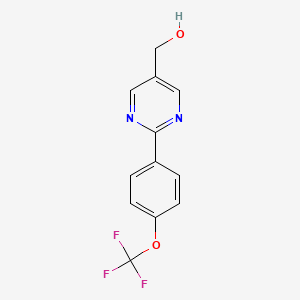
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol: is a chemical compound known for its application as a plant growth regulator. It is commonly referred to as Flurprimidol . This compound is characterized by its molecular formula C15H15F3N2O2 and a molecular weight of 312.29 g/mol . Flurprimidol is widely used in agriculture to control the growth of plants, particularly in ornamental horticulture and turf management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable pyrimidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is used as a reference standard in analytical methods such as liquid chromatography and mass spectrometry .
Biology: In biological research, this compound is studied for its effects on plant growth and development. It is used to investigate the mechanisms of plant growth regulation and to develop new plant growth regulators .
Medicine: Although primarily used in agriculture, there is ongoing research into potential medical applications of this compound, particularly in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the formulation of plant growth retardants and other agricultural products. Its ability to control plant growth makes it valuable in ornamental horticulture and turf management .
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that promote growth and development. By inhibiting their biosynthesis, this compound effectively reduces plant growth, leading to shorter internodes and smaller leaves . The molecular targets include enzymes involved in the gibberellin biosynthesis pathway .
Comparison with Similar Compounds
Paclobutrazol: Another plant growth regulator with similar effects on gibberellin biosynthesis.
Ancymidol: A compound with a similar structure and mode of action, used in ornamental horticulture.
Uniconazole: A plant growth regulator that also inhibits gibberellin biosynthesis.
Uniqueness: 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is unique due to its specific trifluoromethoxy group, which enhances its efficacy and stability compared to other similar compounds. This structural feature allows for more effective plant growth regulation with potentially lower application rates .
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
[2-[4-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-3-1-9(2-4-10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2 |
InChI Key |
JFKQCCVUIFZNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)CO)OC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
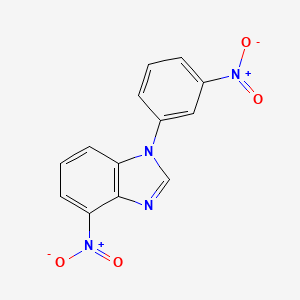
![1H-Pyrazolo[3,4-b]pyridin-4-amine dihydrochloride](/img/structure/B8627093.png)
![2-Methylthiazolo[4,5-c]quinoline](/img/structure/B8627101.png)

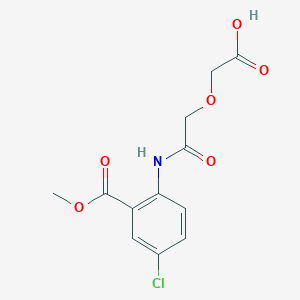
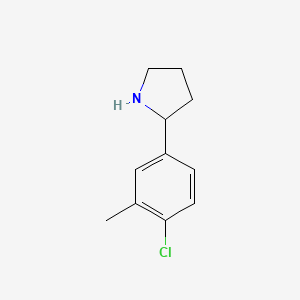
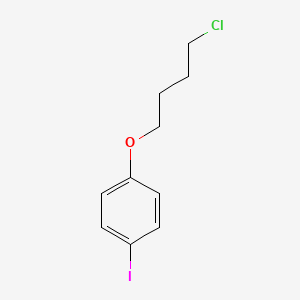
![7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol](/img/structure/B8627138.png)
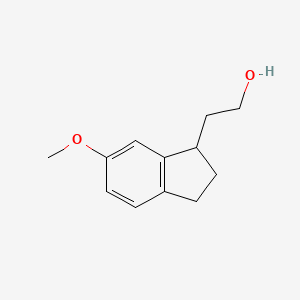
![4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8627159.png)
![1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one](/img/structure/B8627163.png)
